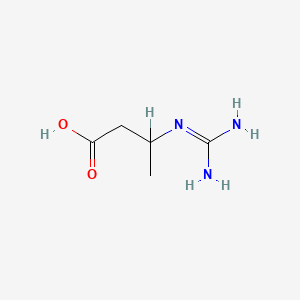

3-Guanidinobutyric acid

Description

Overview of Guanidino Compounds in Biological Systems

Guanidino compounds are a class of organic molecules characterized by the presence of the guanidino functional group [HNC(NH₂)₂]. This group, a nitrogenous analogue of carbonic acid, is a strong base and exists predominantly in its protonated form, the guanidinium (B1211019) cation, at physiological pH. wikipedia.orgvedantu.com The planar and symmetric structure of the guanidinium ion allows for the delocalization of its positive charge and the formation of multiple hydrogen bonds, which are crucial for specific molecular recognition processes. nih.govacs.org

In biological systems, the guanidino group is a key feature of the amino acid arginine and plays a fundamental role in protein structure and function. vedantu.comresearchgate.net The unique properties of the guanidinium group enable it to engage in strong electrostatic and hydrogen-bonding interactions with anionic groups such as carboxylates, phosphates, and sulfates found in other biomolecules. nih.gov These interactions are vital for a vast array of biological processes, including enzyme-substrate binding, protein-protein interactions, and the recognition of DNA and RNA. nih.govnih.gov

Beyond their role in proteins, guanidino compounds encompass a diverse range of molecules with significant biological activities. tandfonline.comscilit.com Notable examples include creatine (B1669601) and its metabolite creatinine (B1669602), which are central to energy metabolism in muscle and nerve cells, and argininosuccinic acid, an intermediate in the urea (B33335) cycle. researchgate.netineosopen.org Guanidino compounds are integral to nitrogen metabolism, and their levels can be altered in various pathological conditions. researchgate.net For instance, several guanidino compounds, such as guanidinosuccinic acid and methylguanidine, accumulate in patients with renal failure and are considered uremic toxins. nih.gov The broad spectrum of functions highlights the importance of this class of compounds in health and disease, making them a subject of extensive research. tandfonline.combarnesandnoble.com

Historical Perspectives on the Discovery and Initial Biochemical Characterization of Guanidino Acids

The history of guanidino compounds began in 1861 when Adolph Strecker first isolated the parent compound, guanidine (B92328), through the degradation of guanine (B1146940) from Peruvian guano. wikipedia.org This discovery paved the way for the identification and study of a wider class of related molecules. In the same year, Strecker also achieved the first synthesis of guanidinoacetic acid (glycocyamine). hmdb.ca Earlier, in 1832, the French scientist Michel Eugène Chevreul had discovered creatine in meat extract, and in 1847, Justus von Liebig identified its chemical structure as methylguanidino-acetic acid. creatineforhealth.com

The discovery of amino acids, the building blocks of proteins, occurred in parallel during the 19th century. wikipedia.org The identification of arginine, with its characteristic guanidino side chain, was a significant milestone. These early discoveries laid the groundwork for understanding the metabolic roles of guanidino acids. By the mid-20th century, researchers began to elucidate the biochemical pathways involving these compounds. For example, studies starting in the 1960s began to explore the neurophysiological and neurotoxic properties of various guanidino compounds, revealing their potential roles in neurological functions and disorders. nih.gov This period marked a shift from simple isolation and characterization to a more functional and mechanistic investigation of guanidino acids within complex biological systems.

Positioning of 3-Guanidinobutyric Acid within Nitrogen Metabolism Research

This compound, also known as γ-guanidinobutyric acid (γ-GBA) or 4-guanidinobutanoic acid, is a naturally occurring guanidino compound that holds a specific position within the intricate network of nitrogen metabolism. solubilityofthings.comgoogle.com It is recognized as a derivative of the amino acid L-arginine, a central hub in nitrogen transport and disposal in many organisms. solubilityofthings.comcdnsciencepub.com The biosynthesis of this compound is primarily understood through two main pathways. The major route involves the transamidination of the amidino group from arginine to a recipient molecule. researchgate.net Specifically, the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT) can transfer the guanidino group from arginine to γ-aminobutyric acid (GABA) to form this compound. oup.com

Research has demonstrated the metabolic fate of this compound in various organisms. In plants like the white spruce, it is synthesized from arginine and can be further metabolized, suggesting its role in nitrogen storage and transport during growth. cdnsciencepub.comnih.govresearchgate.net In microorganisms such as Candida albicans and Kluyveromyces lactis, an alternative, arginase-independent pathway for arginine degradation has been identified where this compound is a key intermediate. asm.orgnih.gov In this pathway, the enzyme guanidinobutyrase (GBase) catalyzes the hydrolysis of this compound to produce urea and GABA. scispace.comtandfonline.comnih.gov This places this compound as a crucial link between arginine metabolism and the production of the neurotransmitter GABA. asm.org Furthermore, the presence of this compound has been confirmed in the mammalian brain, and it has been investigated for its neuropharmacological activity, including its ability to interact with GABA receptors. nih.govresearchgate.netjst.go.jp

Interactive Data Tables

Table 1: Key Guanidino Compounds in Biological Systems This table summarizes some of the important guanidino compounds and their primary biological significance.

| Compound Name | Primary Biological Significance |

| Arginine | Protein synthesis, Urea cycle intermediate, Precursor for nitric oxide and other guanidino compounds. vedantu.comresearchgate.net |

| Creatine | Energy storage and transport in muscle and brain tissue. ineosopen.orgcreatineforhealth.com |

| Guanidinoacetic Acid | Immediate precursor in the biosynthesis of creatine. hmdb.caresearchgate.net |

| This compound | Intermediate in nitrogen metabolism, derived from arginine; precursor to GABA in some pathways. solubilityofthings.comasm.org |

| Guanidinosuccinic Acid | Uremic toxin that accumulates in renal failure. researchgate.netnih.gov |

| Methylguanidine | Uremic toxin derived from creatinine metabolism. nih.govnih.gov |

Table 2: Enzymes in this compound Metabolism This table details the enzymes involved in the synthesis and degradation of this compound.

| Enzyme Name | Abbreviation | Function |

| L-arginine:glycine amidinotransferase | AGAT | Catalyzes the transfer of a guanidino group from arginine to an amino acid; can synthesize 3-GBA from GABA. oup.com |

| Guanidinobutyrase | GBase | Catalyzes the hydrolysis of this compound to γ-aminobutyric acid (GABA) and urea. asm.orgscispace.comnih.gov |

Compound Names Mentioned in the Article

this compound (γ-guanidinobutyric acid, 4-guanidinobutanoic acid)

Arginine

Argininosuccinic acid

Creatine

Creatinine

γ-aminobutyric acid (GABA)

Guanidine

Guanidinoacetic acid (glycocyamine)

Guanidinosuccinic acid

Guanine

Methylguanidine

Urea

Structure

3D Structure

Properties

CAS No. |

352-83-0 |

|---|---|

Molecular Formula |

C5H11N3O2 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

3-(diaminomethylideneamino)butanoic acid |

InChI |

InChI=1S/C5H11N3O2/c1-3(2-4(9)10)8-5(6)7/h3H,2H2,1H3,(H,9,10)(H4,6,7,8) |

InChI Key |

KKGUWQNQEARROH-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)O)N=C(N)N |

Canonical SMILES |

CC(CC(=O)O)N=C(N)N |

Other CAS No. |

352-83-0 |

Synonyms |

3-guanidinobutyric acid beta-guanidinobutyric acid |

Origin of Product |

United States |

Biosynthesis and Precursor Pathways of 3 Guanidinobutyric Acid

Arginine as a Key Amidinotransferase Substrate for Guanidino Compound Synthesis

Arginine serves as the principal donor of the amidino group for the synthesis of a variety of guanidino compounds, including 3-GBA. oup.comkarger.comresearchgate.net This process is catalyzed by a class of enzymes known as amidinotransferases. The most well-characterized of these is L-arginine:glycine (B1666218) amidinotransferase (AGAT), which is the first and rate-limiting enzyme in creatine (B1669601) biosynthesis. rjp.com.rophysiology.orgoup.comembopress.orgmdpi.com AGAT facilitates the transfer of the guanidino group from arginine to glycine, producing guanidinoacetate (GAA) and ornithine. physiology.orgmdpi.commedlineplus.gov

While the synthesis of GAA is the primary and most studied function of AGAT, the enzyme exhibits a broader substrate specificity, a characteristic often referred to as enzyme promiscuity. rjp.com.ronih.gov This promiscuity allows AGAT to utilize other amino acids and primary amines as acceptors for the amidino group from arginine. oup.comnih.govoup.comresearchgate.net This capability is fundamental to the formation of a range of guanidino compounds. For instance, AGAT can transfer the amidino group to β-alanine, γ-aminobutyric acid (GABA), and δ-aminovaleric acid to produce β-guanidinopropionic acid (β-GPA), γ-guanidinobutyric acid (γ-GBA), and δ-guanidinovaleric acid, respectively. oup.comoup.com The synthesis of 3-GBA, therefore, is a direct consequence of this broader substrate acceptance by amidinotransferases, with 3-aminobutyric acid acting as the acceptor molecule.

The central role of arginine in these transamidination reactions highlights its importance in nitrogen metabolism and the synthesis of various biologically active molecules. karger.com Conditions that alter arginine availability, such as an arginine-free diet, can significantly impact the synthesis of these guanidino compounds. karger.com

Hypothetical and Identified Enzymatic Steps in 3-Guanidinobutyric Acid Formation

The primary enzymatic step in the formation of 3-GBA involves the transamidination of 3-aminobutyric acid, with arginine serving as the guanidino group donor. This reaction is catalyzed by an amidinotransferase, with L-arginine:glycine amidinotransferase (AGAT) being the most likely candidate due to its known promiscuous activity. oup.comrjp.com.ronih.govoup.comresearchgate.net

The proposed reaction is as follows:

L-Arginine + 3-Aminobutyric acid → L-Ornithine + this compound

This reaction is analogous to the well-established first step of creatine synthesis where glycine is the acceptor. physiology.orgmedlineplus.gov The crystal structure of human AGAT has been determined, revealing a complex structure that encloses the active site, which is accessible through a narrow channel. embopress.org This structural insight, along with the observation of a marked induced-fit mechanism upon substrate binding, provides a basis for understanding how different acceptor molecules, including 3-aminobutyric acid, might be accommodated in the active site. embopress.org The proposed reaction mechanism involves a catalytic triad (B1167595) of Cys-His-Asp. embopress.org

While AGAT is the primary enzyme implicated, other yet-to-be-fully-characterized amidinotransferases could also potentially contribute to 3-GBA synthesis. The identification and characterization of these enzymes in various organisms remain an area of active research.

Interconnections with the Urea (B33335) Cycle and Creatine Biosynthetic Pathways

The biosynthesis of 3-GBA is closely interconnected with both the urea cycle and the creatine biosynthetic pathway, primarily through the common substrate, arginine.

Urea Cycle: The urea cycle is the primary metabolic pathway for the disposal of excess nitrogen in the form of urea. mdpi.com Arginine is the immediate precursor of urea, being hydrolyzed by the enzyme arginase into ornithine and urea. mdpi.com Since arginine is also the donor of the guanidino group for 3-GBA synthesis, there is a direct competition for this common substrate. Conditions that affect the activity of the urea cycle, such as arginase deficiency (argininemia), can lead to an accumulation of arginine. mdpi.com This excess arginine can then be shunted into alternative metabolic pathways, including the synthesis of various guanidino compounds like γ-GBA. mdpi.com Furthermore, ornithine, a product of the AGAT-catalyzed reaction that forms guanidino compounds, is also an intermediate in the urea cycle. oup.commdpi.com

Creatine Biosynthesis: The creatine biosynthetic pathway begins with the AGAT-catalyzed reaction between arginine and glycine to form guanidinoacetate (GAA). physiology.orgoup.commedlineplus.govmedsci.org This is the same enzyme believed to be responsible for 3-GBA synthesis. Therefore, there is a direct competition between glycine and 3-aminobutyric acid for the amidino group from arginine. The relative rates of creatine and 3-GBA synthesis will depend on the concentrations of the respective acceptor molecules and the kinetic parameters of AGAT for each substrate. Creatine itself can act as a feedback inhibitor of AGAT, thus regulating its own synthesis and potentially influencing the synthesis of other guanidino compounds, including 3-GBA. researchgate.net

The following table summarizes the key molecules and their roles in these interconnected pathways:

| Molecule | Role in 3-GBA Synthesis | Role in Urea Cycle | Role in Creatine Biosynthesis |

| L-Arginine | Guanidino group donor | Precursor to Ornithine and Urea | Guanidino group donor |

| L-Ornithine | Co-product of synthesis | Intermediate | Co-product of synthesis |

| L-Arginine:glycine amidinotransferase (AGAT) | Catalyzes the reaction | - | Catalyzes the first step |

| Urea | - | End product | - |

| Guanidinoacetate (GAA) | - | - | Precursor to Creatine |

| Creatine | - | - | End product, feedback inhibitor of AGAT |

Investigation of De Novo Synthesis Routes in Diverse Organisms

The capacity for de novo synthesis of 3-GBA and other guanidino compounds is not limited to mammals and has been investigated in a variety of organisms, including fungi and bacteria.

In fungi, such as Candida albicans and Kluyveromyces lactis, alternative pathways for arginine metabolism exist that are independent of the typical arginase-driven urea cycle. asm.orgnih.gov In K. lactis, an arginase-independent pathway involves the conversion of arginine to 4-guanidinobutyrate (a structural isomer of 3-GBA). asm.org Research in Aspergillus oryzae, a fungus used in food fermentation, has shown the production of 4-guanidinobutyric acid from arginine, suggesting the presence of the necessary enzymatic machinery. researchgate.netnih.gov The synthesis of guanidino compounds appears to be widespread in the fungal kingdom. nih.gov

In bacteria, various arginine degradation pathways have been identified. tandfonline.com For example, in some coryneform bacteria and Streptomyces griseus, an arginine oxygenase pathway degrades L-arginine to succinate (B1194679) via intermediates including 4-guanidinobutyramide and 4-guanidinobutyrate. tandfonline.com The enzyme guanidinobutyrase, which hydrolyzes 4-guanidinobutyrate to urea and 4-aminobutyrate, has been identified in Brevibacterium helvolum and Pseudomonas species. tandfonline.comtandfonline.com Furthermore, researchers have successfully engineered Escherichia coli to produce guanidinoacetate by introducing a heterogeneous AGAT, demonstrating the potential for microbial synthesis of these compounds. researchgate.net The discovery of genes in Streptomyces violaceusniger that encode for the biosynthesis of 4-guanidinobutanoic acid from L-arginine further highlights the microbial capacity for synthesizing guanidino compounds. rsc.org

In plants, while the urea cycle is present, other metabolic routes for arginine are less studied. tandfonline.com However, there is evidence for the metabolism of L-arginine via γ-guanidinobutyric acid in white spruce and citrus tissues. tandfonline.com

This research across different kingdoms indicates that the enzymatic pathways for synthesizing guanidino compounds, including isomers of GBA, are ancient and have evolved to fulfill diverse metabolic roles.

Catabolism and Enzymatic Degradation of 3 Guanidinobutyric Acid

Hydrolysis of 3-Guanidinobutyric Acid by Guanidino Acid Hydrolases (e.g., GDAH/AGMAT)

The primary enzyme responsible for the hydrolysis of this compound in humans was historically annotated as agmatinase (AGMAT). However, recent research has demonstrated that this enzyme exhibits high activity towards a range of linear guanidino acids, including 3-GBA, but is virtually inactive with agmatine. uni-konstanz.denih.gov This has led to the proposal of renaming the human AGMAT enzyme to Guanidino Acid Hydrolase (GDAH). uni-konstanz.denih.govresearchgate.net GDAH belongs to the arginase or ureohydrolase superfamily, which are typically metalloenzymes containing two manganese ions (Mn²⁺) in their active site, crucial for catalysis. researchgate.net

In various bacterial species, such as Pseudomonas, an enzyme named guanidinobutyrase (also referred to as 4-guanidinobutyrase or GBase) has been identified and characterized. tandfonline.comnih.gov This enzyme specifically catalyzes the hydrolysis of this compound. tandfonline.comnih.gov For instance, in Brevibacterium helvolum, guanidinobutyrase is a key enzyme in an arginine degradation pathway. tandfonline.com Similarly, studies in fungi like Kluyveromyces lactis and Candida albicans have identified a guanidinobutyrase (GBU1) that is essential for the utilization of this compound as a nitrogen source. nih.govasm.org

The hydrolysis reaction catalyzed by these enzymes involves the cleavage of the guanidino group from this compound, yielding urea (B33335) and 4-aminobutyric acid (GABA). nih.govuniprot.org

Characterization of Enzyme Specificity and Reaction Mechanisms

The specificity of guanidino acid hydrolases is a critical aspect of their function. The human GDAH/AGMAT shows a preference for linear guanidino acids that possess a negatively charged group at the end opposite the guanidine (B92328) moiety. uni-konstanz.denih.gov This structural requirement explains its high activity towards substrates like taurocyamine (B43773) and this compound, and its lack of activity towards agmatine, which lacks this terminal acidic group. uni-konstanz.deresearchgate.net

Studies on two naturally occurring variants of human GDAH (differing at residue 105, with either an Arginine or a Glycine) have shown some differences in their substrate preferences, though both variants efficiently hydrolyze 3-GBA. researchgate.netnih.gov The variant with Arginine at position 105 (R105) is proposed to interact directly with the negatively charged head group of the substrate, enhancing binding and catalysis. researchgate.netnih.gov

Bacterial guanidinobutyrase from Brevibacterium helvolum is highly specific for 4-guanidinobutyrate, although it shows weak activity towards L-arginine. tandfonline.com Its optimal pH for activity is around 9.0. tandfonline.com In contrast, the human GDAH has an optimal pH of 10 and an optimal temperature of 67°C. uniprot.org

The table below summarizes the substrate specificity of human GDAH variants.

| Substrate | GDAH (R105 variant) Specific Activity (nmol s⁻¹ mg⁻¹) | GDAH (G105 variant) Specific Activity (nmol s⁻¹ mg⁻¹) |

| This compound (GBA) | ~0.4 | Hydrolyzed |

| Taurocyamine (TC) | ~1.4 | Hydrolyzed |

| 3-Guanidinopropionic acid (GPA) | Lower efficiency | Lower efficiency |

| Guanidinoacetate | Not detected | Not detected |

| Agmatine | Not detected | Not detected |

| Data derived from biochemical assays on recombinantly expressed human GDAH variants. researchgate.net |

Identification of Degradation Products and Subsequent Metabolic Fates

The enzymatic hydrolysis of this compound consistently yields two primary products: urea and 4-aminobutyric acid (GABA) . tandfonline.comnih.govuniprot.org

This compound + H₂O → Urea + 4-Aminobutyric acid (GABA)

The metabolic fates of these degradation products are well-established in central metabolism.

Urea : In many organisms, urea is a final nitrogenous waste product that is excreted. In others, it can be further metabolized by the enzyme urease (if present) into ammonia (B1221849) and carbon dioxide, allowing the nitrogen to be reassimilated. cdnsciencepub.com

4-Aminobutyric acid (GABA) : GABA is a significant metabolite with multiple potential fates. It is a well-known inhibitory neurotransmitter in mammals. Metabolically, it can be converted to succinate (B1194679) through the action of GABA aminotransferase and succinate-semialdehyde dehydrogenase. tandfonline.com Succinate is a key intermediate in the Krebs (TCA) cycle, allowing it to be used for energy production or as a precursor for other biosynthetic pathways. nih.gov

In white-shouldered starlings, 4-guanidinobutyric acid is noted as a degradation product of arginine. biologists.com In some fungi, the GABA produced from 3-GBA degradation is a crucial nitrogen source, entering central metabolism via the TCA cycle. nih.gov

Comparative Enzymatic Degradation Studies Across Biological Species

The degradation of this compound and related compounds shows considerable diversity across different biological kingdoms.

Humans : As discussed, humans possess a mitochondrial enzyme, GDAH (formerly AGMAT), which efficiently hydrolyzes 3-GBA. uni-konstanz.denih.govuniprot.org This pathway is part of the broader metabolism of guanidino compounds. researchgate.net

Bacteria : Pseudomonas species exhibit diverse pathways for guanidino compound metabolism. nih.gov P. cepacia and P. doudoroffii utilize a guanidinobutyrase to degrade 3-GBA to GABA and urea. nih.gov In Brevibacterium helvolum, a highly specific guanidinobutyrase is part of the arginine oxygenase pathway. tandfonline.com The bacterial enzyme from Pseudomonas aeruginosa (GbuA) shares a high degree of sequence similarity with human GDAH. nih.gov

Fungi : The ability to catabolize 3-GBA is widespread among fungi. nih.govresearchgate.net In Kluyveromyces lactis, an alternative, arginase-independent pathway for arginine metabolism has been discovered, which proceeds via the formation and subsequent hydrolysis of 3-GBA by the enzyme guanidinobutyrase (KlGbu1). nih.gov Similarly, Candida albicans possesses a guanidinobutyrase (Gbu1) that is essential for its growth on 3-GBA as a sole nitrogen source. asm.org This pathway is notably absent in Saccharomyces cerevisiae, which cannot grow on 3-GBA. nih.govresearchgate.net

Plants : Studies in white spruce (Picea glauca) have shown that exogenously supplied radio-labeled this compound can be metabolized, suggesting the presence of a "heteroarginase" capable of its degradation to produce GABA. cdnsciencepub.com

The table below provides a comparative overview of the key enzymes across different species.

| Species | Enzyme Name | Gene Name | Cellular Location | Key Function |

| Homo sapiens (Human) | Guanidino Acid Hydrolase (GDAH) | AGMAT | Mitochondria | Hydrolysis of linear guanidino acids including 3-GBA. uni-konstanz.deuniprot.org |

| Pseudomonas aeruginosa | Guanidinobutyrase | GbuA | Cytoplasm | Hydrolysis of 3-GBA. nih.gov |

| Brevibacterium helvolum | Guanidinobutyrase | - | Cytoplasm | Hydrolysis of 3-GBA in the arginine oxygenase pathway. tandfonline.com |

| Kluyveromyces lactis (Fungus) | Guanidinobutyrase | KlGBU1 | - | Key enzyme in an alternative arginine degradation pathway. nih.gov |

| Candida albicans (Fungus) | Guanidinobutyrase | GBU1 (orf19.3418) | - | Essential for growth on 3-GBA as a nitrogen source. asm.org |

Biological Distribution and Homeostasis of 3 Guanidinobutyric Acid in Model Systems

Quantification and Localization in Mammalian Tissues (e.g., Brain, Kidney, Liver)

The presence and concentration of 3-GBA have been documented in several mammalian tissues, with notable variations between organs and animal models.

In rats, 3-GBA has been quantified in the liver, brain, kidney, heart, and skeletal muscle. cabidigitallibrary.org Studies suggest that the brain can synthesize its own 3-GBA, as intraperitoneal injection of the compound did not lead to an increase in its cerebral concentration. cabidigitallibrary.org Within the brain, regional differences in 3-GBA levels have been observed, with the caudate nucleus showing the lowest concentration in one study. capes.gov.br

The kidney exhibits a particularly interesting distribution of guanidino compounds, including 3-GBA. nih.govnih.gov In rats, the concentration of 3-GBA, along with other guanidino compounds, increases significantly along the inner medulla. nih.govnih.gov This suggests a potential role for these compounds in the kidney's concentrating mechanism or that they are handled by specific transport systems within the nephron. nih.govnih.gov In fact, 3-GBA was found to be specifically located in the rat kidney. nih.govnih.gov

In a mouse model of Guanidinoacetate N-methyltransferase (GAMT) deficiency, a condition that disrupts creatine (B1669601) synthesis, a significant six-fold increase in 3-GBA was observed in brain homogenates compared to control animals. oup.com This accumulation, alongside other guanidino compounds, highlights the metabolic link between creatine synthesis and 3-GBA levels. oup.com Furthermore, in a mouse model of renal failure, a 1.5-fold increase in 3-GBA was noted in the brain. nih.gov

Recent research using MITO-Tag mice has also identified 4-guanidinobutyric acid within hepatocyte mitochondria. pnas.org

Table 1: Relative Changes in 3-Guanidinobutyric Acid in Tissues of Model Systems

| Tissue | Animal Model | Condition | Relative Change in 3-GBA |

|---|---|---|---|

| Brain | Mouse | GAMT Deficiency | 6-fold increase oup.com |

Presence and Concentrations in Biological Fluids (e.g., Serum, Urine, Cerebrospinal Fluid)

This compound is detectable in various biological fluids, and its concentration can be altered in certain pathological states.

In healthy rats, 3-GBA has been estimated in the urine. cabidigitallibrary.org In humans, 3-GBA is considered a normal metabolite present in low concentrations in blood, urine, and cerebrospinal fluid (CSF). hmdb.ca

In patients with hyperargininemia, a urea (B33335) cycle disorder, increased levels of gamma-guanidinobutyric acid have been found in the urine. nih.gov Similarly, in non-dialyzed patients with renal insufficiency, a slight increase of gamma-guanidinobutyric acid has been observed in the cerebrospinal fluid. nih.gov

A study on rats subjected to chronic intermittent hypoxia showed a significant decrease in 4-guanidinobutanoic acid in their serum. frontiersin.org Another study identified 4-guanidinobutyric acid as a potential biomarker in the urine of rats following the administration of gamma-hydroxybutyric acid (GHB). researchgate.net

Table 2: Presence of this compound in Biological Fluids

| Biological Fluid | Condition | Finding |

|---|---|---|

| Urine | Hyperargininemia | Increased levels nih.gov |

| Cerebrospinal Fluid | Renal Insufficiency | Slightly increased levels nih.gov |

| Serum | Chronic Intermittent Hypoxia (in rats) | Significantly decreased levels frontiersin.org |

Comparative Analysis of this compound Levels Across Animal Models

Comparative studies have revealed species-specific differences in the distribution and handling of 3-GBA.

A notable distinction has been observed in the renal handling of guanidino compounds between rats and rabbits. nih.govnih.gov In rats, 3-GBA concentrations rise steeply in the inner medulla of the kidney, a pattern not seen in rabbits where most guanidino compounds plateau in this region. nih.govnih.gov Furthermore, gamma-guanidinobutyric acid was specifically found in the rat kidney, suggesting distinct metabolic or transport pathways between these species. nih.govnih.gov

In a mouse model of GAMT deficiency, the accumulation of 3-GBA in the brain was a key biochemical feature, alongside severe creatine deficiency and a massive increase in guanidinoacetic acid. oup.com This highlights the utility of this animal model in studying the pathological consequences of altered guanidino compound metabolism.

Mechanisms of Transport Across Biological Barriers (e.g., Blood-Brain Barrier, Intestinal Epithelium)

The transport of 3-GBA across biological barriers like the blood-brain barrier (BBB) and the intestinal epithelium is crucial for its homeostasis and physiological effects.

Guanidino compounds, as a group, are known to be present in the mammalian brain. researchgate.netnih.gov The transport of many of these compounds across the BBB is mediated by specific carrier systems. nih.govnih.govfrontiersin.org For instance, the creatine transporter (CRT/SLC6A8) is a key player in regulating creatine concentration in the brain. nih.gov While specific transporters for 3-GBA at the BBB have not been fully elucidated, the fact that its synthesis appears to occur within the brain suggests that its transport from the periphery may be limited. cabidigitallibrary.org

The intestinal epithelium represents another critical barrier. The absorption of nutrients and other small molecules occurs across the apical and basolateral surfaces of intestinal epithelial cells. ditki.com Transport mechanisms include secondary active transport, facilitated diffusion, and simple diffusion. ditki.com The transport of gamma-aminobutyric acid (GABA), a structurally related compound, across the human intestinal epithelial cell line Caco-2 is known to be a pH-dependent process involving H+/GABA symport. nih.gov Given the structural similarity, it is plausible that 3-GBA may utilize similar or related transport mechanisms for intestinal absorption, although this requires further investigation. The paracellular pathway, which allows transport between cells, is another potential route for small molecules to cross the intestinal epithelium. researchgate.net The expression and activity of various acid/base transporters along the intestinal crypt-villus axis create a pH gradient that can influence the transport of various compounds. frontiersin.org

Biochemical and Cellular Roles of 3 Guanidinobutyric Acid in in Vitro and Animal Models

Modulation of Neurotransmitter Systems and Receptor Interactions (e.g., GABAA Receptor Agonism)

3-Guanidinobutyric acid (3-GBA) and its isomers are recognized for their interaction with neurotransmitter systems, most notably the γ-aminobutyric acid (GABA) system. The GABAergic system is the primary inhibitory network in the central nervous system, and its receptors, particularly the GABAA receptors, are crucial for regulating neuronal excitability. wikipedia.orgnih.gov GABAA receptors are ligand-gated ion channels that, upon activation, allow chloride ions to enter the neuron, leading to hyperpolarization and an inhibitory effect on neurotransmission. wikipedia.orgnih.gov

Research has shown that certain guanidino compounds can act as agonists at GABAA receptors, mimicking the effect of GABA. Specifically, γ-guanidinobutyric acid (γ-GBA, or 4-guanidinobutyric acid), a structurally related compound, has been demonstrated to evoke currents in mouse cerebellar granule cells by activating GABAA receptors. researchgate.net In whole-cell patch-clamp recordings, γ-GBA elicited these currents, which could be blocked by gabazine, a specific GABAA receptor antagonist. researchgate.net Further studies have shown that γ-GBA can displace high-affinity GABAA receptor ligands like [³H]muscimol from their binding sites in mouse brain homogenates, confirming its interaction with the receptor. researchgate.net

The activation of GABA receptors by compounds like γ-GBA has been shown to inhibit the release of other neurotransmitters, such as dopamine (B1211576) and serotonin, in the rat striatum. jst.go.jp This neuromodulatory role highlights the potential for guanidino compounds to influence broader neural circuits beyond direct inhibition. While δ-Guanidinovaleric acid (GVA) has been investigated as a GABA antagonist, the agonistic properties of γ-GBA at GABA receptors are more clearly defined. jst.go.jp The specific activity of this compound itself at various GABAA receptor subtypes remains an area for more detailed investigation, but the actions of its close analogs provide a strong basis for its role as a modulator of GABAergic neurotransmission.

Table 1: Interaction of Guanidino Compounds with GABAA Receptors

| Compound | Model System | Finding | Reference |

|---|---|---|---|

| γ-Guanidinobutyric acid (γ-GBA) | Mouse Cerebellar Granule Cells | Evokes GABAA receptor-mediated currents. | researchgate.net |

| γ-Guanidinobutyric acid (γ-GBA) | Mouse Brain Homogenates | Displaces [³H]muscimol from GABAA receptors (IC50 = 7.8 ± 1.3 μM). | researchgate.net |

| Guanidinoethanesulfonic acid (GES) | Mouse Cerebellar Granule Cells | Evokes GABAA receptor-mediated currents (EC50 = 32 ± 7 μM). | researchgate.net |

Role as a Creatine (B1669601) Analog: Distinct Metabolic Behaviors and Absence of Phosphorylation

This compound is a synthetic analog of creatine, a molecule central to cellular energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain. nih.govcaymanchem.com The primary function of creatine involves its reversible phosphorylation to phosphocreatine (B42189), catalyzed by creatine kinase. This phosphocreatine shuttle is essential for maintaining ATP levels.

A critical distinction of this compound is its inability to be phosphorylated by creatine kinase. nih.gov In studies using rat hippocampal slices, (R,S)-3-guanidinobutyric acid, unlike creatine, did not lead to an increase in phosphocreatine levels. nih.govresearchgate.net This lack of phosphorylation is a key feature of its metabolic behavior. While it is an analog, it does not participate in the energy-storing function of the creatine/phosphocreatine system. nih.gov

Other creatine analogs, such as 3-guanidinopropionic acid (β-GPA), also cannot be phosphorylated and act as competitive inhibitors of the creatine transporter, leading to a depletion of intracellular creatine and phosphocreatine stores. caymanchem.comebi.ac.uk This property has been used experimentally to study the consequences of creatine depletion on cellular metabolism. google.com The inability of this compound to be phosphorylated means it cannot substitute for creatine in the high-energy phosphate (B84403) transfer reactions that are vital for cellular energy homeostasis. nih.gov

Interplay with Cellular Energy Homeostasis, independent of Phosphocreatine Shuttle

Despite its inability to be phosphorylated, this compound influences cellular energy homeostasis through mechanisms independent of the phosphocreatine shuttle. In experimental models of anoxia in rat hippocampal slices, preincubation with (R,S)-3-guanidinobutyric acid failed to prevent the decline in ATP levels or the impairment of protein synthesis, effects that were mitigated by creatine. nih.gov This demonstrates that its presence does not compensate for the energy deficit when the phosphocreatine system is compromised. nih.govresearchgate.net

Studies on the related analog, 3-guanidinopropionic acid (β-GPA), show that chronic administration leads to a reduction in cellular ATP and phosphocreatine levels. caymanchem.com This energy-depleted state stimulates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism. caymanchem.com AMPK activation, in turn, can trigger a metabolic shift from glycolytic to oxidative metabolism. caymanchem.com Although direct evidence for this compound's effect on AMPK is less documented, its nature as a non-phosphorylatable creatine analog suggests it could similarly perturb the cellular energy state, forcing cells to adapt through alternative energy-sensing pathways. This interplay highlights a role in modulating cellular bioenergetics that is distinct from the direct energy buffering provided by creatine.

Involvement in Arginine and Proline Metabolic Networks in Specific Animal Models

Guanidino compounds are intrinsically linked to the metabolism of the amino acid arginine. In various organisms, arginine serves as a precursor for the synthesis of these molecules. asm.org In some fungi, an alternative pathway for arginine metabolism involves its conversion to 4-guanidinobutyrate (γ-GBA). asm.org

In animal models, γ-guanidinobutyric acid has been identified as a specific metabolite within the kidney of rats, suggesting a role in local metabolic processes. nih.gov Its presence and distribution along the corticopapillary axis of the kidney differ between rats and rabbits, indicating species-specific metabolic handling. nih.gov Furthermore, studies have shown that arginine metabolism, leading to downstream products like 4-guanidinobutyric acid and L-ornithine, plays a significant role in the pathophysiology of conditions like asthma. researchgate.netsemanticscholar.org L-ornithine, a co-product of this metabolic pathway, is also a precursor for proline, linking the arginine and proline metabolic networks. While the direct involvement of 3-GBA is not specified, the established pathways for its isomer, 4-GBA, demonstrate a clear connection to arginine metabolism in various animal models. researchgate.netsemanticscholar.org

Association with Metabolic Alterations in Experimental Models of Biological Perturbation

The levels of guanidino compounds, including 4-guanidinobutyric acid, are often altered in response to biological stress or disease, making them potential biomarkers of metabolic disruption.

In experimental models of liver cancer, 4-guanidinobutyric acid was identified as one of the metabolites that showed significant changes, distinguishing transformed tissue from healthy regenerating tissue. biorxiv.org Similarly, in a pilot study on Alzheimer's disease, urinary metabolic profiling revealed that levels of 4-guanidinobutyric acid were significantly different in AD patients compared to controls. nih.gov

In a genetic metabolic disorder known as succinic semialdehyde dehydrogenase deficiency (SSADHD), which is a disorder of GABA catabolism, patients exhibit elevated levels of γ-guanidinobutyric acid in physiological fluids. oup.com These elevated levels were found to correlate with altered brain activity, specifically reduced sensory-evoked beta and gamma oscillations. oup.com Furthermore, metabolomic analysis of mouse models for Huntington's disease also revealed alterations in metabolites related to arginine metabolism. nih.gov These findings collectively associate 3-GBA's isomer with significant metabolic shifts across various models of disease and biological perturbation.

Table 2: 4-Guanidinobutyric Acid in Models of Biological Perturbation

| Model / Condition | Sample Type | Observation | Reference |

|---|---|---|---|

| Liver Tumorigenesis Model | Tissue | Altered levels in transformed vs. regenerating liver. | biorxiv.org |

| Alzheimer's Disease | Urine | Significantly altered levels compared to controls. | nih.gov |

| SSADH Deficiency | Plasma, Brain | Elevated levels correlated with reduced cortical activity. | oup.com |

| Huntington's Disease (R6/2 Mouse) | Plasma, Brain | Alterations in arginine metabolism-related metabolites. | nih.gov |

Advanced Analytical Methodologies for the Detection and Quantification of 3 Guanidinobutyric Acid

Chromatographic Techniques for Separation and Identification

Chromatography stands as a cornerstone for the separation of 3-GBA from complex biological samples. Both gas and liquid chromatography have been successfully applied, often in conjunction with derivatization to enhance the analyte's volatility or detectability.

Gas Chromatography (GC) with Derivatization Strategies (e.g., Glyoxal (B1671930), Ethyl Chloroformate)

Gas chromatography (GC) offers high resolution for the separation of volatile compounds. However, the non-volatile nature of 3-GBA requires a chemical modification step known as derivatization prior to analysis.

One common approach involves derivatization with glyoxal . nih.govoup.com This reaction targets the guanidino group of 3-GBA, forming a more volatile derivative suitable for GC analysis. oup.com In a reported method, 3-GBA, along with other guanidino compounds, was derivatized with glyoxal and separated on an HP-5 column. nih.govoup.com The process involved a pre-column derivatization followed by separation with a temperature ramp and detection by a flame ionization detector (FID). nih.govoup.com This method demonstrated good linearity and low limits of detection, proving effective for analyzing serum samples from uremic patients and healthy individuals. nih.gov

To further enhance sensitivity and chromatographic performance, a dual derivatization strategy using both glyoxal and ethyl chloroformate (ECF) has been developed. nih.govresearchgate.net In this two-step process, the guanidino group first reacts with glyoxal, and then the carboxylic acid group is esterified with ECF. researchgate.net This dual derivatization significantly improves the volatility and chromatographic properties of 3-GBA. researchgate.net The analysis is typically performed on an HP-5 column with FID detection, offering low limits of detection and good repeatability. nih.govresearchgate.net This method has been successfully applied to the determination of guanidino compounds in both serum and urine. nih.gov

Another derivatization strategy utilizes hexafluoroacetylacetone and ethyl chloroformate . In this method, the derivatization is carried out in an aqueous phase at pH 9, and the resulting derivatives are separated on an HP-5 gas chromatographic column with FID detection. researchgate.net

Table 1: GC Derivatization and Analysis Parameters for 3-Guanidinobutyric Acid

| Parameter | Glyoxal Derivatization | Glyoxal & Ethyl Chloroformate Derivatization | Hexafluoroacetylacetone & Ethyl Chloroformate Derivatization |

| Derivatizing Reagent(s) | Glyoxal nih.govoup.com | Glyoxal and Ethyl Chloroformate nih.govresearchgate.net | Hexafluoroacetylacetone and Ethyl Chloroformate researchgate.net |

| Column | HP-5 (30 m × 0.32 mm i.d., 0.25 µm film) nih.govoup.com | HP-5 (30 m × 0.32 mm i.d.) nih.govresearchgate.net | HP-5 (30 m × 0.32 mm i.d., 0.25 µm film) researchgate.net |

| Initial Temperature | 100°C for 2 min nih.govoup.com | 90°C for 3 min nih.govresearchgate.net | 90°C for 2 min researchgate.net |

| Temperature Program | Ramp 20°C/min to 250°C nih.govoup.com | Ramp 25°C/min to 260°C nih.govresearchgate.net | Ramp 10°C/min to 220°C researchgate.net |

| Carrier Gas Flow Rate | Nitrogen, 3 mL/min nih.gov | Nitrogen, 2 mL/min nih.govresearchgate.net | Nitrogen, 1 mL/min researchgate.net |

| Detector | Flame Ionization Detector (FID) nih.govoup.comnih.govresearchgate.net | Flame Ionization Detector (FID) nih.govresearchgate.net | Flame Ionization Detector (FID) researchgate.net |

| Linear Range (µmol/L) | 0.1–20.0 nih.gov | 0.1–20.0 nih.gov | Not specified |

| Limit of Detection (µmol/L) | 0.024–0.034 nih.gov | 0.014–0.024 nih.gov | Not specified |

High-Performance Liquid Chromatography (HPLC) with Derivatization and Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile and polar compounds like 3-GBA. Similar to GC, derivatization is often employed to introduce a chromophoric or fluorophoric tag, enabling sensitive detection.

A common pre-column derivatization agent for HPLC analysis is o-phthalaldehyde (OPA) , which reacts with the primary amine group in the presence of a thiol to form a highly fluorescent isoindole derivative. nih.gov This method has been utilized for the sensitive detection of GABA, a related compound, and is applicable to other biological samples. nih.gov Another approach involves derivatization with pyridoin , where the resulting derivatives are separated on a C-18 column with UV detection. researchgate.net

The choice of stationary phase is critical for successful separation. Reversed-phase columns, such as C18, are frequently used. researchgate.netnih.gov Isocratic elution with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) is a common strategy. nih.gov

Table 2: HPLC Derivatization and Analysis Parameters for Guanidino Compounds

| Parameter | o-Phthalaldehyde (OPA) Derivatization | Pyridoin Derivatization |

| Derivatizing Reagent(s) | o-Phthalaldehyde (OPA) and 3-mercaptopropionic acid (MPA) nih.gov | Pyridoin researchgate.net |

| Column | Reversed-phase (details not specified) nih.gov | Kromasil 100, C-18, 5 µm (150 x 4.6 mm i.d.) researchgate.net |

| Mobile Phase | Isocratic elution (details not specified) nih.gov | Methanol-water-sodium tetraborate (B1243019) buffer (0.1 M, pH 8.8) (57:28:15 v/v/v) researchgate.net |

| Flow Rate | Not specified | 1 mL/min researchgate.net |

| Detection | Fluorescence nih.gov | UV at 228 nm researchgate.net |

| Sensitivity | Can detect 1 µM of GABA nih.gov | Molar absorptivity within 2.8 to 4.8 x 10³ L·mol⁻¹·cm⁻¹ at 358 nm researchgate.net |

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly useful for the analysis of charged species like 3-GBA. researchgate.netnih.gov It offers advantages such as short analysis times, high resolution, and minimal sample consumption. nih.gov The separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary. instructables.com This technique has been applied to the analysis of short-chain organic acids in biological fluids and is a promising method for the determination of guanidino compounds. researchgate.netnih.gov

Mass Spectrometry (MS) Approaches for Qualitative and Quantitative Analysis

Mass spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ions, enabling both qualitative identification and quantitative analysis of compounds. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective tool for analyzing complex mixtures. sci-hub.se

For the analysis of 3-GBA, LC-MS is frequently employed. sci-hub.seidrblab.cn The compound can be ionized using techniques like electrospray ionization (ESI), typically in positive ion mode to protonate the basic guanidino group. nih.gov Tandem mass spectrometry (MS/MS) is used for structural confirmation and to enhance selectivity. sci-hub.senih.gov In MS/MS, the precursor ion corresponding to 3-GBA (m/z 146) is selected and fragmented, producing characteristic product ions. sci-hub.se Common fragment ions observed for 3-GBA include those resulting from the loss of water (m/z 128), ammonia (B1221849) (m/z 129), and the guanidino group (m/z 104). sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules. Both ¹H and ¹³C NMR have been used to characterize 3-GBA. nih.govnih.gov

¹H NMR spectra of 3-GBA in water or D₂O show characteristic signals for the methylene (B1212753) protons of the butyric acid chain and the protons of the guanidino group. nih.govnih.gov

¹³C NMR spectra provide information about the carbon skeleton, with distinct chemical shifts for the carboxyl carbon, the guanidinium (B1211019) carbon, and the methylene carbons. nih.govnih.gov

Beyond simple structural confirmation, NMR is a powerful technique in metabolomics studies for the simultaneous detection and quantification of multiple metabolites in biological samples without the need for chromatographic separation. bmrb.io Various 1D and 2D NMR experiments, such as TOCSY, HSQC, and HMBC, can be employed to resolve overlapping signals and confirm the identity of 3-GBA in complex mixtures. bmrb.io

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Frequency (MHz) | Chemical Shifts (ppm) |

| ¹H | Water (pH 7.00) | 600 | 1.79-1.84, 2.23-2.25, 3.16-3.19 nih.govnih.gov |

| ¹³C | D₂O (pH 7.4) | Not specified | 27.64, 36.98, 43.55, 159.57, 185.09 nih.govnih.gov |

Development and Validation of Bioanalytical Methods in Complex Biological Matrices

The development and validation of bioanalytical methods are crucial to ensure the reliability and accuracy of quantitative data obtained from complex biological matrices such as plasma, serum, and urine. europa.eunih.govrrml.ro This is a formal process that demonstrates a method is suitable for its intended purpose. labmanager.com

A full method validation is required for any new analytical method and should be performed for each biological matrix and species. europa.eunih.gov The validation process assesses several key parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org

Accuracy: The closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentrations. gmp-compliance.org For a method to be considered accurate, the mean concentration should generally be within ±15% of the nominal concentration. europa.eu

Precision: The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV) and should not exceed 15% for QC samples, except at the lower limit of quantitation (LLOQ), where it should not exceed 20%. europa.eu

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. gmp-compliance.org

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. europa.eu

Dilution Integrity: Ensures that diluting a sample does not affect the accuracy and precision of the measurement. europa.eu

The validation process involves analyzing blank matrix samples spiked with the analyte to prepare calibration standards and QC samples. europa.eu These rigorous validation procedures ensure that the analytical method provides reliable data for pharmacokinetic, toxicokinetic, and other studies. nih.gov

Optimization of Sample Preparation Techniques for Bioanalytical Studies

The accurate quantification of this compound (3-GBA) in biological matrices such as plasma, serum, and urine is fundamental for understanding its physiological and pathological roles. However, the inherent chemical properties of 3-GBA—specifically its high polarity, zwitterionic nature at physiological pH, and low volatility—present significant challenges for direct analysis using common bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). biopharmaservices.comrsc.org Effective sample preparation is therefore a critical prerequisite to remove interfering endogenous components (e.g., proteins, phospholipids, salts), concentrate the analyte, and improve its chromatographic behavior and detection sensitivity. thermofisher.comdergipark.org.tr Optimization of these preparation techniques is essential for developing robust, reproducible, and sensitive bioanalytical methods. ajpsonline.comeuropa.eu

Key strategies in sample preparation for 3-GBA involve protein precipitation (PPT), solid-phase extraction (SPE), and chemical derivatization. The choice and optimization of a particular method depend on the biological matrix, the required sensitivity, and the analytical platform being used.

Protein Precipitation (PPT)

Protein precipitation is a widely used initial cleanup step for plasma and serum samples due to its simplicity and speed. sbmu.ac.iracs.org The method involves the addition of a precipitating agent to denature and precipitate large protein molecules, which are then separated by centrifugation. Common agents include organic solvents, acids, and salts. nih.govabcam.com

Research into the optimization of PPT has focused on comparing the efficiency of different precipitants. Acetonitrile is often the preferred organic solvent due to its ability to achieve more complete protein removal compared to methanol. acs.org Acid precipitation, using agents like trichloroacetic acid (TCA), is also highly effective. Studies comparing various techniques have quantified their protein removal efficiency, providing a basis for method selection. For instance, a comparative study evaluated the protein removal efficiency of different categories of precipitants from plasma, with the findings summarized below.

| Precipitant Category | Precipitant | Precipitant-to-Plasma Ratio (v/v) | Protein Removal Efficiency (%) |

|---|---|---|---|

| Organic Solvent | Acetonitrile | 2:1 | >96% |

| Organic Solvent | Methanol | 2:1 | ~80% |

| Acid | Trichloroacetic Acid (TCA) | 2:1 | >92% |

| Metal Ion | Zinc Sulfate | 2:1 | >91% |

While effective for removing proteins, PPT may not adequately remove other interferences like phospholipids, which can cause significant ion suppression in LC-MS/MS analysis. nih.gov Therefore, further cleanup steps are often necessary for achieving low limits of quantification.

Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more selective and thorough cleanup than protein precipitation by utilizing specific physicochemical interactions between the analyte and a solid sorbent. nih.gov For a polar compound like 3-GBA, which contains both a carboxylic acid and a guanidino group, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode ion-exchange sorbents are particularly effective. rsc.orgnih.gov

Optimization of an SPE method involves several key steps:

Sorbent Selection: The choice of sorbent is critical. Reversed-phase (e.g., C18) sorbents are generally unsuitable for retaining highly polar compounds like 3-GBA from aqueous samples. Polymeric sorbents like Oasis HLB (hydrophilic-lipophilic balanced) or mixed-mode ion-exchange cartridges (e.g., combining anion exchange with reversed-phase) are preferred. acs.orgnih.gov

Conditioning and Equilibration: The sorbent must be conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar in pH and composition to the sample matrix to ensure consistent analyte retention. nih.gov

Sample Loading: The pH of the sample may need adjustment to ensure the analyte is in the correct ionic state for optimal retention by the sorbent.

Washing: An optimized wash step removes interfering compounds without eluting the analyte of interest.

Elution: The final step uses a solvent strong enough to desorb the analyte from the sorbent. The choice of elution solvent and its volume are optimized to maximize recovery while keeping the eluate concentrated.

Detailed studies have compared the performance of different SPE sorbents and elution conditions for a wide range of polar analytes, providing valuable data for developing methods for compounds like 3-GBA.

| Elution Solvent | Elution Volume | Analytes with "Good" Recovery (60-140%) | Analytes with "Acceptable" Recovery (20-60% or 140-180%) |

|---|---|---|---|

| Methanol | 400 µL | ~70% | ~20% |

| Acetonitrile | 400 µL | ~65% | ~23% |

| Isopropanol | 400 µL | ~68% | ~21% |

| ISO/MeOH/ACN (1/1/1) | 400 µL | ~71% | ~20% |

Using such optimized protocols, a high recovery of 3-GBA (96.61% with a relative standard deviation of 2.8%) from human serum has been successfully demonstrated. researchgate.net

Chemical Derivatization

To overcome poor retention on reversed-phase columns and to enhance detection sensitivity, chemical derivatization is a powerful strategy, particularly for guanidino compounds. rsc.orgnih.gov Derivatization modifies the analyte's structure by introducing a less polar, chromophoric, or fluorophoric tag. nih.govnih.gov

Several reagents have been developed for the pre-column or post-column derivatization of the guanidino functional group. Reagents such as ninhydrin, 1,2-naphthoquinone-4-sulfonate, and α-dicarbonyl compounds like benzoin (B196080) or pyridoin react with the guanidino group under specific conditions to form highly detectable derivatives. nih.govnih.govtandfonline.com

One study detailed an optimized HPLC method for several guanidino compounds, including 3-GBA, using pyridoin as a pre-column derivatizing reagent. tandfonline.com The optimization of the derivatization reaction is crucial for achieving complete and reproducible conversion of the analyte.

| Parameter | Optimized Condition |

|---|---|

| Derivatizing Reagent | Pyridoin in formamide-methanol |

| Reaction Medium | Alkaline (pH 8-9) |

| Additional Reagents | β-mercaptoethanol and sodium sulfite |

| Temperature | 100°C (boiling water bath) |

| Reaction Time | Not specified |

This derivatization strategy, combined with an effective initial cleanup like SPE, allows for the development of highly sensitive and selective methods for the quantification of this compound in complex biofluids. researchgate.nettandfonline.com

Applications of 3 Guanidinobutyric Acid in Academic Research Models

Utilization as a Biochemical Probe in Metabolic Pathway Investigations

3-Guanidinobutyric acid is a key intermediate in alternative arginine catabolic pathways, particularly in microorganisms, and its study provides insight into these metabolic routes. In some fungi and bacteria, arginine is not solely broken down via the arginase pathway that produces urea (B33335). Instead, an alternative pathway involves the conversion of arginine to 4-guanidinobutanamide, which is then hydrolyzed to this compound (4-guanidinobutanoic acid). smolecule.com This compound is subsequently converted to γ-aminobutyrate (GABA). smolecule.com

Research on organisms like Streptomyces violaceusniger has utilized labeled L-arginine to trace its conversion to this compound, confirming it as the starting unit for the biosynthesis of certain macrocyclic polyketides. smolecule.com Similarly, studies in fungi such as Kluyveromyces lactis have established an arginase-independent pathway where arginine is metabolized to this compound. nih.gov The enzymes involved in this conversion, such as guanidinobutyrase, are subjects of investigation to understand the metabolic versatility of these organisms. nih.gov Furthermore, mitochondria are recognized as a potential source of this compound production as part of arginine metabolism. nih.gov

Studies on Amino Acid Transport Mechanisms in In Vitro Cellular Systems

The study of how this compound and related compounds cross cellular membranes provides fundamental insights into the mechanisms of amino acid transport. The guanidinium (B1211019) group, a key feature of this compound, is known to facilitate cellular translocation. acs.orgtargetmol.com This has prompted broad research into how guanidinium-rich molecules interact with cell membranes, often involving charge pairing and hydrogen bonding with components on the cell surface. acs.org

While specific transporters for many guanidino compounds are still being fully elucidated, research points to the involvement of several solute carrier (SLC) transporters. For instance, studies on the transport of various guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier highlight the role of transporters like the creatine (B1669601) transporter (CRT/SLC6A8), taurine (B1682933) transporter (TauT/SLC6A6), and organic cation transporters (OCTs/SLC22A family) in the distribution of these molecules. nih.gov Specifically for this compound, some research has utilized it to investigate the human proton-coupled amino acid transporter hPAT1 (SLC36A1), suggesting an interaction with this transporter in the intestine. smolecule.comchemicalbook.comnih.gov The cellular uptake of compounds containing guanidino groups can be significantly enhanced compared to their amine counterparts, a phenomenon that suggests a common uptake mechanism shared with other guanidinium-rich molecules like arginine-rich peptides. bioorganic-chemistry.comhmdb.ca

Integration into Metabolomics Profiling Studies for Biomarker Discovery in Animal Models

Metabolomics, the large-scale study of small molecules, frequently identifies this compound in profiling studies aimed at discovering biomarkers for various conditions in animal models. acs.org In these studies, changes in the levels of this compound in biological fluids like urine or serum can correlate with a specific pathological state or response to a stimulus.

For example, in a rat model of subacute ruminal acidosis, a metabolic disorder in livestock, levels of 4-guanidinobutyric acid were found to be reduced in rumen epithelial cells exposed to lipopolysaccharide (LPS) in vitro. cnjournals.com In another study, 4-guanidinobutanoic acid was identified as a biomarker specific to internal radiation exposure from ⁹⁰Sr in mice. chemicalbook.com It has also been identified as a novel potential biomarker metabolite for gamma-hydroxybutyric acid (GHB) administration in rats. bioorganic-chemistry.com These findings demonstrate the utility of monitoring this compound as part of a broader metabolomic signature to understand disease processes and identify potential diagnostic markers.

Table 1: this compound in Animal Model Metabolomics Studies

| Animal Model | Condition Studied | Biological Matrix | Observed Change in 3-GBA Level |

|---|---|---|---|

| Rat | Gamma-hydroxybutyric acid (GHB) administration | Urine | Identified as a novel biomarker metabolite |

| Mouse | Internal radiation exposure (⁹⁰Sr) | Urine | Specific biomarker for this radionuclide |

| Yak | Subacute Ruminal Acidosis (in vitro model) | Rumen Epithelial Cells | Reduced after LPS treatment |

| Rat | Insulin Resistance | Urine | Decreased |

This table is based on findings from references acs.orgchemicalbook.combioorganic-chemistry.comcnjournals.comdntb.gov.ua.

Comparative Biochemical Investigations with Other Guanidino Compounds

Comparative studies of this compound alongside other guanidino compounds are crucial for understanding their relative distribution, biochemical properties, and physiological roles. These investigations often compare its concentration and behavior to structurally related molecules like arginine, creatine, guanidinoacetic acid, and guanidinosuccinic acid.

One study systematically determined the levels of 12 different guanidino compounds in the serum and brain of mice, rats, rabbits, and humans, providing foundational data for the field. targetmol.com This research helps in interpreting biochemical and neurochemical studies, as many guanidino compounds are considered toxins in conditions like hyperargininemia and uremia. targetmol.com In biochemical binding assays, the affinity of various arginine derivatives and related compounds for proteins is compared. For instance, the binding affinity of zwitterionic γ-guanidinobutyric acid to the kringle 2 domain of human plasminogen was measured and compared to that of L-arginine and other derivatives, revealing insights into molecular recognition. hmdb.ca Such comparative data are essential for building a comprehensive picture of guanidino compound metabolism and function. nih.govtandfonline.com

Table 2: Comparative Levels of γ-Guanidinobutyric Acid (GBA) in Serum and Brain of Different Species

| Species | Serum GBA (nmol/ml) | Brain GBA (nmol/g) |

|---|---|---|

| Mouse | 1.1 ± 0.2 | 1.2 ± 0.2 |

| Rat | 0.9 ± 0.1 | 1.5 ± 0.2 |

| Rabbit | 1.3 ± 0.2 | 1.9 ± 0.2 |

Data adapted from a comparative study on guanidino compounds. targetmol.com Values are presented as mean ± SEM.

Contribution to the Understanding of Nitrogen Metabolism Regulation in Model Organisms

This compound serves as a key substrate in studies aimed at unraveling the regulation of nitrogen metabolism in various model organisms, from bacteria to fungi. The ability of an organism to utilize different nitrogen-containing compounds is fundamental to its survival and growth. By providing this compound as the sole nitrogen source, researchers can identify the specific genes and enzymatic pathways required for its assimilation.

In the bacterium Pseudomonas putida, functional genomics studies using transposon sequencing revealed that a putative guanidinobutyrase (an enzyme that breaks down this compound) is essential for growth when 4-guanidinobutyric acid is the only available nitrogen source. frontiersin.org This approach helps to assign function to previously uncharacterized genes. Similarly, in fungi like Candida albicans and Kluyveromyces lactis, this compound can be used as a sole nitrogen source, which is not the case for the more commonly studied yeast Saccharomyces cerevisiae. nih.gov This difference highlights the diverse strategies for nitrogen acquisition among fungi and allows for comparative studies on the evolution and regulation of these metabolic pathways. nih.gov These studies are critical for understanding how organisms adapt to different nutritional environments and for potential applications in metabolic engineering. nih.govfrontiersin.org

Future Perspectives and Emerging Research Avenues for 3 Guanidinobutyric Acid

Elucidation of Uncharted Biosynthetic and Catabolic Enzymes

The metabolic pathways governing the synthesis and degradation of 3-Guanidinobutyric acid (which is distinct from its isomer, 4-Guanidinobutyric acid) are areas of active investigation. While the primary synthesis route for the related compound 4-Guanidinobutyric acid involves the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT), which can use γ-aminobutyric acid (GABA) as a substrate, the specific enzymes for 3-GBA are less defined. nih.govmdpi.comsmolecule.com AGAT is known for its promiscuity, catalyzing the transfer of an amidino group from L-arginine to various primary amines, including 3-aminopropionic acid (β-alanine) to form 3-guanidinopropionic acid (3-GPA), a close structural analog of 3-GBA. mdpi.com Future research is needed to identify and characterize the specific amidinotransferases that may preferentially synthesize 3-GBA from its corresponding amino acid precursor, 3-aminobutyric acid.

On the catabolic side, the enzymatic breakdown of guanidino compounds is also a field ripe for discovery. In fungi like Candida albicans and Kluyveromyces lactis, enzymes known as guanidinobutyrases (GBase) have been identified that hydrolyze 4-guanidinobutyrate to GABA and urea (B33335). nih.govnih.govscispace.comresearchgate.net Similar enzymes may be responsible for the degradation of 3-GBA. For instance, the human protein annotated as agmatinase (AGMAT) was recently shown to be more efficient at hydrolyzing guanidinobutyrate than its presumed substrate, agmatine. nih.gov This finding suggests that some enzymes currently assigned other functions may play a key role in guanidino acid catabolism. Identifying and characterizing these "uncharted" enzymes in various organisms, from microbes to mammals, is crucial for a complete understanding of 3-GBA's lifecycle. researchgate.net In some bacteria, a three-enzyme pathway converts L-arginine into 4-guanidinobutyric acid, which is then activated to 4-guanidinobutanoyl-CoA, a starter unit for the biosynthesis of certain polyketide natural products. researchgate.netrsc.org Exploring whether similar pathways exist for 3-GBA could reveal novel metabolic roles.

Comprehensive Mapping of Metabolic Flux and Interconnections In Vivo

Understanding the dynamic movement and interplay of this compound within the complex web of cellular metabolism is a key future challenge. This requires comprehensive mapping of its metabolic flux—the rate at which it is synthesized and consumed—and its connections to other key pathways.

The metabolism of 3-GBA is intrinsically linked to that of creatine (B1669601) and arginine. physiology.orggoogle.complos.org For example, the analog 3-guanidinopropionic acid is known to inhibit the accumulation of creatine in muscle and heart tissue. capes.gov.br This suggests a competitive interaction at the level of transport or enzymatic processing that likely extends to 3-GBA. The synthesis of guanidino compounds draws from the cellular pool of arginine, linking their metabolism to the urea cycle and the production of nitric oxide. nih.gov

Furthermore, the structural similarity of 3-GBA's precursor to GABA points to a significant interconnection with neurotransmitter pathways. nih.govplos.org The enzyme AGAT, which synthesizes the related compound guanidinoacetate (GAA) and γ-guanidinobutyric acid (γ-GBA), is expressed in neurons. researchgate.net This spatial coupling suggests a regulatory relationship between creatine synthesis and GABAergic systems. researchgate.netresearchgate.net Future research using advanced techniques like stable isotope tracing will be essential to quantify these metabolic fluxes in vivo. eurisotop.comfrontiersin.org By tracking the movement of labeled atoms from precursors like glucose or amino acids through the metabolic network, researchers can build a dynamic map of how 3-GBA is integrated into central metabolism under various physiological and pathological conditions. osti.govnih.gov

Advanced Mechanistic Studies on its Interactions with Specific Receptors and Enzymes

The biological effects of this compound are mediated by its precise interactions with cellular machinery, including receptors and enzymes. A significant area of emerging research is the characterization of these molecular interactions at a mechanistic level.

A compelling finding is that the related guanidino acids, guanidinoacetate (GAA) and γ-guanidinobutyric acid (γ-GBA), act as agonists at the GABA-A receptor, one of the primary inhibitory neurotransmitter receptors in the brain. nih.govresearchgate.net These compounds can evoke currents in neurons and displace GABA-site radioligands, indicating a direct interaction. nih.govresearchgate.net Given its structural similarity, it is highly probable that 3-GBA also interacts with GABA receptors, and defining the specifics of this interaction—its affinity, efficacy, and the receptor subunits it prefers—is a critical next step.

Beyond neurotransmitter receptors, 3-GBA and its analogs interact with various enzymes and transporters. The compound DL-β-guanidinobutyrate has been shown to be a potent inhibitor of creatine accumulation in vivo but is not a substrate for creatine kinase, the enzyme that phosphorylates creatine. capes.gov.br This suggests its effects are likely mediated through competition at the creatine transporter (SLC6A8). plos.orgnih.gov The H+-coupled amino acid transporter PAT1 has also been shown to transport guanidine (B92328) derivatives like guanidinoacetic acid and 4-guanidinobutyric acid. smolecule.com Detailed kinetic studies are needed to determine if 3-GBA is a substrate or inhibitor for these and other transporters, such as leucine (B10760876) aminopeptidase (B13392206) 3 (LAP3). scbt.com Understanding these interactions is fundamental to deciphering the physiological and potential pathophysiological roles of 3-GBA.

| Compound | Target | Interaction Type | Observed Effect | Reference |

|---|---|---|---|---|

| γ-Guanidinobutyric acid (γ-GBA) | GABA-A Receptor | Agonist | Evokes GABAA receptor-mediated currents in cerebellar granule cells. | nih.govresearchgate.net |

| Guanidinoacetate (GAA) | GABA-A Receptor | Agonist (Potent) | Evokes GABAA receptor-mediated currents; implicated in neurological symptoms of GAMT deficiency. | nih.gov |

| DL-β-Guanidinobutyrate | Creatine Transport | Inhibitor | Inhibits creatine accumulation in skeletal muscle and heart. | capes.gov.br |

| DL-β-Guanidinobutyrate | Creatine Kinase | Inactive as substrate | Vmax less than 0.01% of that for creatine. | capes.gov.br |

| 4-Guanidinobutyric acid | PAT1 Transporter | Substrate | Inhibits uptake of L-[3H]proline in Caco-2 cells. | smolecule.com |

| This compound | Leucine aminopeptidase 3 (LAP3) | Potential Inhibitor | Competes with substrates for LAP3 binding. | scbt.com |

Development of Novel Isotopic Tracing Methods for Metabolic Research

The study of metabolic pathways in vivo has been revolutionized by stable isotope tracing. nih.gov These methods allow researchers to follow the journey of atoms from a labeled nutrient (a "tracer") through various metabolic conversions, providing a dynamic picture of pathway activity, or flux, that cannot be obtained from simply measuring metabolite concentrations. eurisotop.comfrontiersin.org

Future research on this compound will heavily rely on the development and application of novel isotopic tracing strategies. isotope.com By using precursors labeled with stable isotopes like ¹³C or ¹⁵N, scientists can track the synthesis and breakdown of 3-GBA and quantify its contribution to, and from, other metabolic pools. For example, administering ¹³C-labeled arginine or GABA and then measuring the isotopic enrichment in 3-GBA via mass spectrometry can precisely quantify its production rate.

A significant challenge in metabolomics is distinguishing true biological metabolites from experimental noise and contaminants. eurisotop.com Isotopic labeling helps overcome this by confirming that a detected molecule is indeed derived from a biological precursor. eurisotop.com Furthermore, isotopically labeled versions of 3-GBA itself can serve as ideal internal standards for accurate quantification in complex biological samples like tissue or plasma. isotope.comacs.org Recently developed methods, such as isotope-coded doubly charged labeling (ICDCL), have been designed specifically for the sensitive and multiplexed analysis of endogenous guanidino compounds, offering a powerful tool for future studies. acs.org The refinement of these techniques, along with advanced computational algorithms to correct for natural isotope abundances, will be paramount for accurately modeling the metabolic network surrounding 3-GBA. mdpi.com

Exploration of this compound in Diverse Biological Niches and Extremophiles

Guanidino compounds are not restricted to mammals but are found across the tree of life, often playing specialized roles in unique biological niches. researchgate.net A fascinating avenue for future research is the exploration of this compound and its relatives in a wider range of organisms, including marine invertebrates and extremophilic microbes.

Marine invertebrates, particularly sponges, are a rich source of diverse and bioactive guanidine-containing secondary metabolites. researchgate.netnih.govresearchgate.netthieme-connect.com These compounds often serve as chemical defense agents against predators or pathogens. mdpi.com Investigating whether 3-GBA or its derivatives are part of this chemical arsenal (B13267) could lead to the discovery of new natural products with pharmacological potential.

The metabolic pathways of microorganisms also present a frontier for discovery. Fungi such as Aspergillus niger and Candida albicans, and bacteria like Pseudomonas aeruginosa, possess enzymes like guanidinobutyrase for the catabolism of guanidino acids. nih.govasm.orgnih.gov The presence of these pathways suggests that these compounds are common metabolic intermediates in the microbial world. nih.govscispace.comresearchgate.net Exploring the genomes and metabolomes of extremophiles—organisms that thrive in extreme environments—for 3-GBA and its associated enzymes could reveal novel biochemical adaptations and enzymes with unique properties, potentially useful in biotechnology.

Q & A

Q. What experimental designs are suitable for investigating the neurochemical interactions of this compound in vivo?

- Answer : Use rodent models to assess blood-brain barrier permeability via microdialysis coupled with LC-MS/MS . Dose-response studies should incorporate control groups receiving structurally similar compounds (e.g., 4-Guanidinobutyric acid) to isolate specificity . Response surface methodology (RSM), as applied in benzoic acid studies, can optimize variables like dosage and administration frequency .

Q. How can contradictory data on the metabolic pathways of this compound be resolved?

- Answer : Conduct systematic reviews comparing methodologies (e.g., isotopic labeling vs. enzyme inhibition assays) . Meta-analyses should evaluate variables such as sample preparation and detection limits. Replicate key studies using standardized protocols from primary literature, ensuring alignment with criteria for reproducibility .

Q. What strategies minimize variability in pharmacological assays involving this compound?

- Answer : Pre-treat peptides to remove trifluoroacetic acid (TFA) residues, which can interfere with cell-based assays . Use internal standards (e.g., deuterated analogs) for LC-MS/MS normalization. For in vitro studies, validate results across multiple cell lines and include sham-treated controls to account for solvent effects .

Methodological Considerations

- Data Interpretation : Compare findings with structurally related compounds (e.g., 4-Guanidinobutyric acid) to identify trends in guanidino-group reactivity .

- Ethical Reporting : Follow SRQR (Standards for Reporting Qualitative Research) guidelines for transparency in methodology and analysis .

- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over commercial databases to avoid biased interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products